Ethyl 3-methoxy-5-(trifluoromethyl)phenylacetate
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Overview
Description
Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-Hydroxy-5-(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanol.
Substitution: 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetamide or 2-(3-Methoxy-5-(trifluoromethyl)phenyl)thioacetate.
Scientific Research Applications
Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-methoxyphenyl)acetate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Ethyl 2-(3-trifluoromethylphenyl)acetate:
Methyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester, leading to differences in solubility and reactivity.
Uniqueness
Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate is unique due to the combination of the trifluoromethyl and methoxy groups, which confer distinct chemical properties and potential applications. The presence of both groups enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13F3O3 |
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Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 2-[3-methoxy-5-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C12H13F3O3/c1-3-18-11(16)6-8-4-9(12(13,14)15)7-10(5-8)17-2/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
GLIDQNQZTWJPHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)OC)C(F)(F)F |
Origin of Product |
United States |
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